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Compound of Interest

Compound Name: 1-Bromo-2-chloropropane

Cat. No.: B1583154 Get Quote

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 1-Bromo-2-chloropropane (CAS No: 3017-96-7). It

is intended for researchers, scientists, and professionals in drug development and chemical

synthesis who utilize spectroscopic techniques for molecular characterization. The document

details experimental protocols, presents data in a structured format, and offers an interpretation

of the key spectral features.

Molecular Structure and Spectroscopic Overview
1-Bromo-2-chloropropane (C₃H₆BrCl) is a halogenated alkane with a chiral center at the

second carbon, meaning it can exist as (R) and (S) enantiomers. Its molecular weight is

approximately 157.44 g/mol .[1][2] Spectroscopic analysis is crucial for confirming its structure

and purity. The presence of two different halogen atoms (bromine and chlorine) and three

distinct proton and carbon environments results in characteristic spectral patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of 1-
Bromo-2-chloropropane.

¹H NMR Spectroscopy
The proton NMR spectrum of 1-Bromo-2-chloropropane displays three distinct signals,

corresponding to the methyl (-CH₃), methine (-CHCl), and methylene (-CH₂Br) protons.[1] The
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chemical shifts are influenced by the electronegativity of the adjacent halogens, which deshield

the protons, shifting their signals downfield.

Table 1: ¹H NMR Data for 1-Bromo-2-chloropropane

Assigned Protons
Chemical Shift (δ)
ppm (Approx.)

Multiplicity Coupling Protons

-CH₃ 1.65 Doublet -CHCl

-CH₂Br 3.47 - 3.68 Doublet of Doublets -CHCl

-CHCl 4.3 (Estimated) Multiplet -CH₃, -CH₂Br

Data sourced from predicted values.[1]

Interpretation:

The methyl protons (-CH₃) appear as a doublet around 1.65 ppm due to spin-spin coupling

with the single adjacent methine proton (n+1 rule, 1+1=2).[1]

The methylene protons (-CH₂Br) are diastereotopic and couple with the methine proton,

resulting in a more complex pattern, typically a doublet of doublets, between 3.47-3.68 ppm.

[1] Their downfield shift is due to the adjacent electron-withdrawing bromine atom.

The methine proton (-CHCl) is coupled to both the methyl (3 protons) and methylene (2

protons) groups. This results in a complex multiplet, expected further downfield due to the

influence of the chlorine atom.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum shows three unique signals, one for each carbon

atom in the molecule. The chemical shifts are significantly affected by the attached halogens.

Table 2: Estimated ¹³C NMR Data for 1-Bromo-2-chloropropane
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Assigned Carbon Chemical Shift (δ) ppm (Estimated)

-CH₃ ~22

-CH₂Br ~38

-CHCl ~55

Note: These are estimated values based on typical chemical shift ranges for halogenated

alkanes. Experimental data is not readily available in public databases.

Interpretation:

The methyl carbon (-CH₃) is the most shielded and appears furthest upfield.

The methylene carbon (-CH₂Br) is deshielded by the bromine atom and appears further

downfield.

The methine carbon (-CHCl) is the most deshielded carbon due to the higher

electronegativity of chlorine compared to bromine, and thus appears furthest downfield.[3]

Experimental Protocol for NMR Spectroscopy
The following protocol outlines the standard procedure for acquiring NMR spectra for a liquid

sample like 1-Bromo-2-chloropropane.

Sample Preparation: Accurately weigh 5-25 mg of the 1-Bromo-2-chloropropane sample

for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][5]

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the

solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

[4] The final liquid height in the tube should be about 4-5 cm.[5]

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine.

Data Acquisition:
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Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to

stabilize the magnetic field. The magnetic field homogeneity is then optimized through an

automated or manual shimming process to ensure sharp peaks.[5]

Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed

(¹H or ¹³C).[5]

Acquisition: Set the acquisition parameters (e.g., number of scans, pulse angle, relaxation

delay) and initiate the experiment. For ¹³C NMR, proton decoupling is typically used to

simplify the spectrum to singlets.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within the molecule by measuring the

absorption of infrared radiation corresponding to specific vibrational modes.

Table 3: Key IR Absorption Bands for 1-Bromo-2-chloropropane

Vibrational Mode Typical Wavenumber Range (cm⁻¹)

C-H Stretching 2850 - 3000

C-H Bending/Deformation 1370 - 1470

C-Cl Stretching 600 - 800

C-Br Stretching 500 - 600

Data sourced from typical vibrational mode ranges.[1]

Interpretation: The IR spectrum of 1-Bromo-2-chloropropane is dominated by alkane C-H

stretches and bends. The most diagnostic signals are in the fingerprint region (below 1500

cm⁻¹), where the C-Cl and C-Br stretching vibrations appear.[1] The absence of strong

absorptions in other regions (e.g., 1600-1800 cm⁻¹ for C=O, or 3200-3600 cm⁻¹ for O-H)

confirms the absence of corresponding functional groups.

Experimental Protocol for IR Spectroscopy (Neat Liquid)
For a pure liquid sample, the "neat" film method is common and straightforward.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.docbrown.info/page06/spectra/1-bromopropane-nmr13c.htm
https://www.docbrown.info/page06/spectra/1-bromopropane-nmr13c.htm
https://www.benchchem.com/product/b1583154?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2-chloropropane
https://www.benchchem.com/product/b1583154?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2-chloropropane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.

[6]

Apply Sample: Place one drop of liquid 1-Bromo-2-chloropropane onto the center of one

plate.[6]

Create Film: Place the second salt plate on top and gently press to spread the liquid into a

thin, uniform film between the plates.[6]

Acquire Spectrum: Place the "sandwich" assembly into the sample holder of the FT-IR

spectrometer.

Background Scan: Run a background spectrum of the empty instrument to subtract

atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Scan: Run the sample scan to obtain the infrared spectrum.

Cleaning: After analysis, disassemble the plates, rinse them with a dry solvent like acetone,

and return them to the desiccator.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈

49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak appears as a

characteristic cluster of peaks.

Table 4: Predicted Molecular Ion Cluster in the Mass Spectrum of 1-Bromo-2-chloropropane

Ion Formula m/z (Nominal Mass)
Predicted Relative
Abundance (%)

[C₃H₆⁷⁹Br³⁵Cl]⁺ 156 100.0

[C₃H₆⁸¹Br³⁵Cl]⁺ /

[C₃H₆⁷⁹Br³⁷Cl]⁺
158 ~129.2 (97.2 + 32.0)

[C₃H₆⁸¹Br³⁷Cl]⁺ 160 31.4
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Data derived from predicted values.[1]

Interpretation: The mass spectrum will show a molecular ion region with peaks at m/z 156, 158,

and 160. The M+2 peak (m/z 158) will be the most intense in this cluster due to the combined

probabilities of containing one ⁸¹Br or one ³⁷Cl isotope. This distinctive isotopic pattern is a

powerful confirmation of the presence of one bromine and one chlorine atom in the molecule.

Common fragmentation pathways would involve the loss of Br, Cl, HBr, or HCl.

Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing

volatile compounds like 1-Bromo-2-chloropropane.

Sample Introduction: The sample is introduced into the gas chromatograph. For a pure liquid,

a small volume is injected directly. For mixtures, a purge-and-trap system may be used.[2]

Chromatographic Separation: The sample is vaporized and travels through a capillary

column (e.g., HP-INNWAX) in the GC. The oven temperature is programmed to ramp up

(e.g., starting at 40°C and increasing) to separate compounds based on their boiling points

and interactions with the column's stationary phase.

Ionization: As the separated components elute from the GC column, they enter the mass

spectrometer's ion source. Electron Impact (EI) at 70 eV is a common ionization method.

Mass Analysis: The resulting ions are separated by their mass-to-charge (m/z) ratio by a

mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum for each component.

Integrated Spectroscopic Analysis Workflow
The characterization of a chemical entity like 1-Bromo-2-chloropropane is a multi-step

process that integrates data from various spectroscopic techniques. The logical workflow from

sample preparation to final structure elucidation is visualized below.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1-Bromo-2-chloropropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583154#spectroscopic-data-for-1-bromo-2-
chloropropane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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